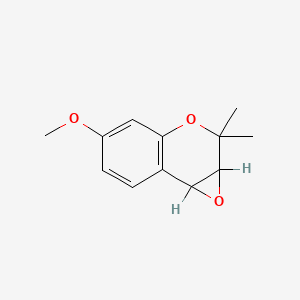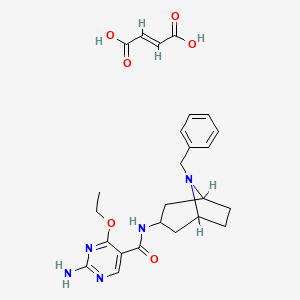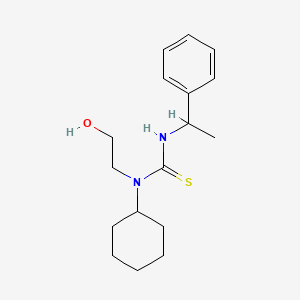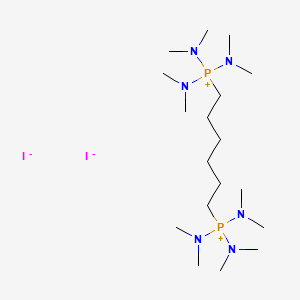![molecular formula C6H6N4 B14451165 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene CAS No. 79569-28-1](/img/structure/B14451165.png)
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,10-Tetrazatricyclo[53002,5]deca-2,6,8-triene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene typically involves a series of complex organic reactions. One common method involves the enol fixation of tricyclo[5.3.0.02,5]deca-3,7(11),9-trien-6-one with diethyl phosphonylchloridate, followed by a substitution reaction with dimethylamine . This sequence of reactions requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,5,9,10-tetrazatricyclo[530
Chemical Reactions Analysis
Types of Reactions
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl phosphonylchloridate for enol fixation and dimethylamine for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Scientific Research Applications
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can be compared with other similar compounds, such as:
These compounds share similar tricyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its tetrazatricyclic framework, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79569-28-1 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-5-3-7-8-10(5)6(1)9/h1,3-4,8H,2H2 |
InChI Key |
XZGCIKIRUWRDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2N1C=C3N2NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


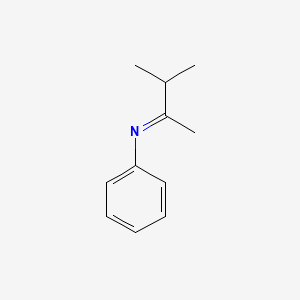
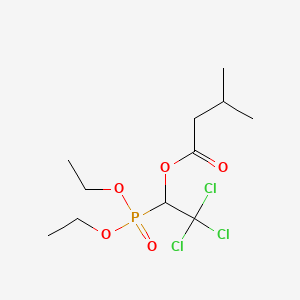
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
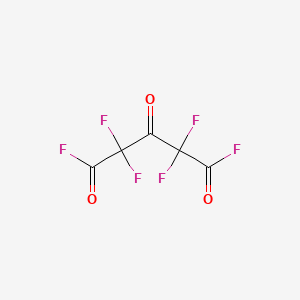
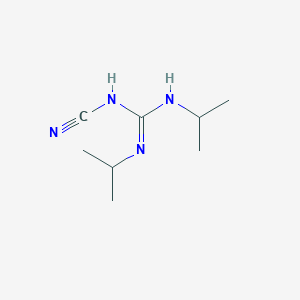
![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

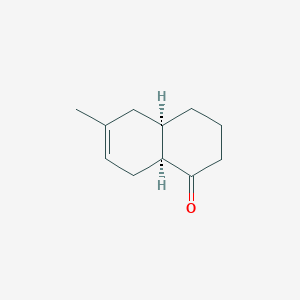
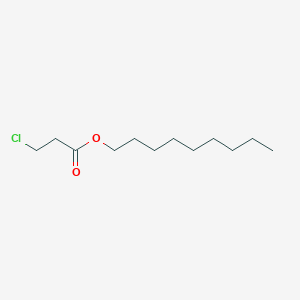
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
